1-(5-Chloropentyl)-4-methylpiperazine
Description
1-(5-Chloropentyl)-4-methylpiperazine is a piperazine derivative characterized by a pentyl chain substituted with a chlorine atom at the terminal carbon (5-position) and a methyl group on the piperazine ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may influence its pharmacokinetic behavior and biological interactions.
Properties
Molecular Formula |
C10H21ClN2 |
|---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-(5-chloropentyl)-4-methylpiperazine |
InChI |
InChI=1S/C10H21ClN2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-10H2,1H3 |
InChI Key |
XRAHDTCATZQFFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary widely based on substituent type, chain length, and functional groups. Key structural analogs include:
Key Differences :
- Substituent Type : Aryl-substituted derivatives (e.g., BD1063) exhibit sigma receptor affinity due to aromatic interactions, whereas aliphatic chains (e.g., 3-chloropropyl) may act as synthetic intermediates or modulators of enzyme activity .
Physicochemical Properties
| Property | 1-(5-Chloropentyl)-4-methylpiperazine | 1-(3-Chloropropyl)-4-methylpiperazine | BD1063 | 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine |
|---|---|---|---|---|
| Molecular Weight | ~248.8 g/mol | ~206.7 g/mol | ~329.7 g/mol | ~283.8 g/mol |
| logP (Predicted) | 3.1–3.5 | 2.5–2.8 | 3.8–4.2 | 2.9–3.3 |
| Water Solubility | Low | Moderate | Very low | Moderate |
Longer alkyl chains (e.g., 5-chloropentyl) reduce water solubility but enhance lipid bilayer penetration, whereas thiocarbamoyl groups improve solubility via polar interactions .
Key Insights :
- Receptor Specificity : Aryl-substituted derivatives (e.g., BD1063) show high sigma receptor affinity (Ki < 100 nM), whereas aliphatic analogs may lack direct receptor interactions .
- Agricultural Use : Thiocarbamoyl derivatives protect crops by reversing herbicide-induced enzyme inhibition, highlighting functional group versatility .
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